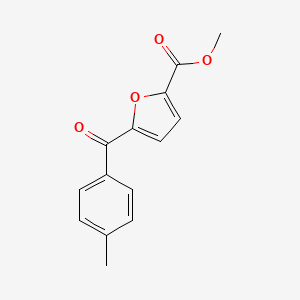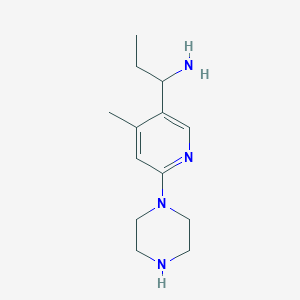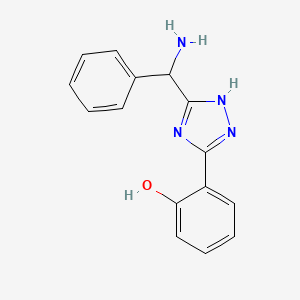
1-(5-(Methylamino)pyridin-3-yl)pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Methylamino)pyridin-3-yl)pyrrolidine-3,4-diol is a complex organic compound featuring a pyrrolidine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Methylamino)pyridin-3-yl)pyrrolidine-3,4-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cycloaddition of pyridine N-imine with alkyl derivatives followed by condensation with hydrazine can provide access to similar heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Methylamino)pyridin-3-yl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry: It can serve as a building block for synthesizing more complex molecules.
Biology: Its structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Its unique structure might make it useful in developing new materials or catalysts.
Mechanism of Action
The mechanism of action for 1-(5-(Methylamino)pyridin-3-yl)pyrrolidine-3,4-diol is not well-characterized. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its biological activity and potential as a therapeutic agent.
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.
Uniqueness
1-(5-(Methylamino)pyridin-3-yl)pyrrolidine-3,4-diol is unique due to its specific combination of a pyrrolidine ring and a methylamino-substituted pyridine ring. This structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-[5-(methylamino)pyridin-3-yl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H15N3O2/c1-11-7-2-8(4-12-3-7)13-5-9(14)10(15)6-13/h2-4,9-11,14-15H,5-6H2,1H3 |
InChI Key |
NJKUYUHZWJEFQA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CN=C1)N2CC(C(C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-amine](/img/structure/B11789749.png)

![2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B11789760.png)




![2-(Benzo[b]thiophen-7-yl)pyrrolidine](/img/structure/B11789801.png)
![6-(3,4-Diethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11789806.png)



![Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B11789828.png)
